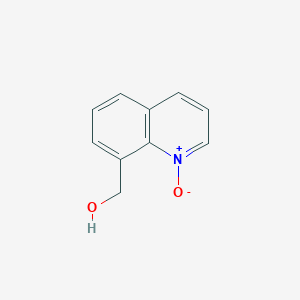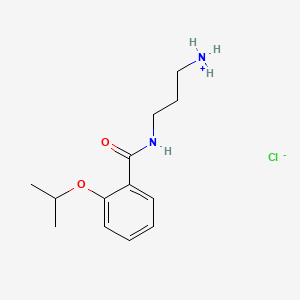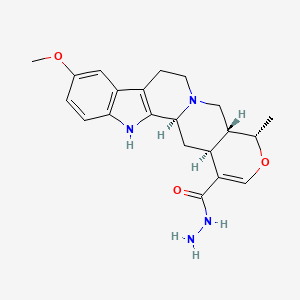
Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- is a complex organic compound with a unique structure. It belongs to the class of oxayohimban derivatives, which are known for their diverse biological activities. This compound is characterized by its intricate molecular framework, which includes multiple rings and functional groups.
Preparation Methods
The synthesis of Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- involves several steps. The synthetic route typically starts with the preparation of the oxayohimban core structure, followed by the introduction of the carboxylic acid and hydrazide groups. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction systems.
Chemical Reactions Analysis
Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- can be compared with other oxayohimban derivatives, such as:
Ajmalicine: Known for its antihypertensive properties.
Raubasine: Used for its vasodilatory effects.
Delta-yohimbine: Studied for its potential use in treating erectile dysfunction.
The uniqueness of Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, hydrazide, (19-alpha)- lies in its specific functional groups and molecular structure, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
72407-38-6 |
|---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1S,15R,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carbohydrazide |
InChI |
InChI=1S/C21H26N4O3/c1-11-16-9-25-6-5-13-15-7-12(27-2)3-4-18(15)23-20(13)19(25)8-14(16)17(10-28-11)21(26)24-22/h3-4,7,10-11,14,16,19,23H,5-6,8-9,22H2,1-2H3,(H,24,26)/t11-,14-,16+,19-/m0/s1 |
InChI Key |
YGBQXBYXUXXTLD-DIHAYXGESA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)NN)NC5=C4C=C(C=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)NN)NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


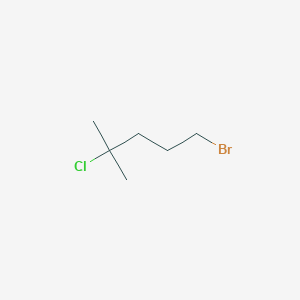
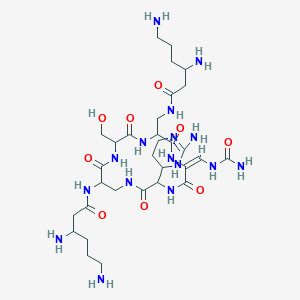
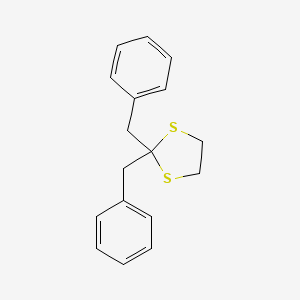
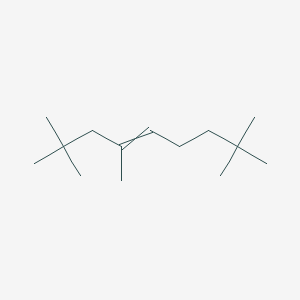
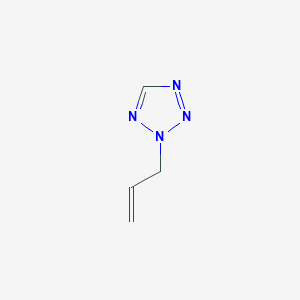
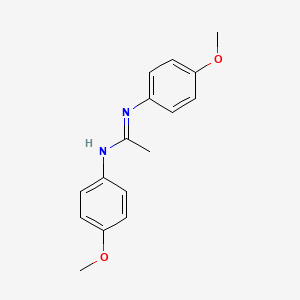

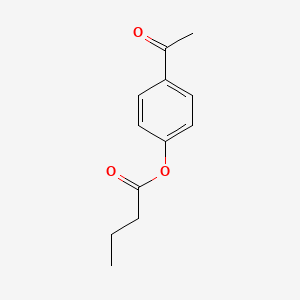
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
